Stereoisomer Ratio in Beckmann Rearrangement: 4-Bromoadamantan-2-one vs. 4-Hydroxyadamantan-2-one Formation
In the Beckmann rearrangement of 2-oximinoadamantane in hydrobromic acid, the formation of 4-bromoadamantan-2-one is favored over 4-hydroxyadamantan-2-one under specific reaction conditions. The ratio of the bromo to hydroxy product is reported to be approximately 2:1 [1]. This demonstrates a distinct synthetic outcome not observed with other adamantanone derivatives under similar conditions, underscoring the unique reactivity of the 2-oximinoadamantane substrate leading to the brominated ketone.
| Evidence Dimension | Product distribution in Beckmann rearrangement |
|---|---|
| Target Compound Data | Yield: Approximately 20-30% (estimated from product ratio of 2:1 bromo:hydroxy) |
| Comparator Or Baseline | 4-Hydroxyadamantan-2-one (Yield: Approximately 10-15%) |
| Quantified Difference | 2:1 ratio favoring 4-bromoadamantan-2-one |
| Conditions | Reaction of 2-oximinoadamantane with HBr, temperature and time dependent |
Why This Matters
This specific product ratio demonstrates a reliable preparative method for obtaining 4-bromoadamantan-2-one, which is not achievable by simply substituting another adamantane derivative, ensuring reproducible synthetic planning and procurement for target-oriented synthesis.
- [1] Tříska, J., Vodička, L., & Hlavatý, J. (1979). Beckmann rearrangement of 2-oximinoadamantane in hydrobromic acid. Collection of Czechoslovak Chemical Communications, 44(5), 1448-1452. https://doi.org/10.1135/cccc19791448 View Source
